![molecular formula C20H22ClN5O3S B2614773 3-{[4-(4-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251597-79-1](/img/structure/B2614773.png)
3-{[4-(4-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Description
Scientific Research Applications
Serotonin Receptor Agonism
This compound acts as a 5-HT-1 serotonin receptor agonist . Serotonin receptors play crucial roles in mood regulation, cognition, and various physiological processes. By modulating these receptors, this compound may have implications in treating mood disorders, anxiety, and other related conditions .
Pharmaceutical Intermediate
As a pharmaceutical intermediate , this compound serves as a building block in the synthesis of more complex molecules. Researchers use it to create novel drugs or optimize existing ones. Its unique structure can be modified to develop compounds with specific pharmacological properties .
Antiviral Research
Given its thiazolo-pyrimidine scaffold, this compound might exhibit antiviral activity. Researchers could explore its potential against specific viruses, such as herpesviruses or influenza. Structural modifications could enhance its efficacy and selectivity .
Anticancer Investigations
The chlorophenyl-piperazine moiety has been investigated for its anticancer properties. Researchers might explore this compound’s effects on cancer cell lines, tumor growth, and apoptosis pathways. Understanding its mechanisms could lead to targeted therapies .
Neurological Disorders
Considering its serotonin receptor activity, researchers could study its impact on neurological disorders like migraines, neuropathic pain, or neurodegenerative diseases. Preclinical models could reveal its potential therapeutic benefits .
Psychopharmacology
This compound’s unique structure warrants exploration in psychopharmacology. Researchers might investigate its effects on behavior, cognition, and neurotransmitter systems. Insights could inform drug development for mental health disorders .
properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3S/c1-12(2)11-26-18(27)16-15(22-20(26)29)17(30-23-16)19(28)25-9-7-24(8-10-25)14-5-3-13(21)4-6-14/h3-6,12H,7-11H2,1-2H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKIOYILBDSDCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione |
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